![molecular formula C8H6ClNO4S B1420218 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride CAS No. 1060817-75-5](/img/structure/B1420218.png)
5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride
Overview
Description
“5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride” is a chemical compound with the molecular formula C8H6ClNO3S2 . It’s a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of “5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride” is characterized by the presence of an isoxazole ring, a furan ring, and a sulfonyl chloride group . The InChI code for this compound is 1S/C9H9ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4,15H,1-2H3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride is used in the synthesis of various heterocyclic compounds, which are of significant interest due to their potential applications in medicinal chemistry. For instance, the compound has been used in the synthesis of 5-arylisoxazolylmethyl- and 4,5-dichloroisothiazolylmethyl-3a,6-epoxyisoindol-3-ones through an intramolecular Diels–Alder reaction, which is a crucial method for constructing six-membered rings in organic chemistry (Mertsalov et al., 2021). Moreover, 5-arylfuran-2-carbonyl chlorides, derivatives of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, have been used in the synthesis of various heterocycles like 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting its versatility in creating bioactive compounds (Gorak et al., 2009).
Antitumor Activity
Some derivatives of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride have demonstrated potential antitumor activity. For instance, novel 2,5-bis(3'-indolyl)furans and 3,5-bis(3'-indolyl)isoxazoles synthesized from this compound were evaluated for their antiproliferative activity against various human tumor cell lines, showing significant selectivity and activity, which could be foundational in developing new anticancer agents (Diana et al., 2010).
Catalysis in Biomass Conversion
In the realm of green chemistry, 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride-related compounds are used as catalysts in biomass conversion processes. For example, metal chlorides, possibly derived from such compounds, have been shown to catalyze the one-pot reductive etherification of 5-hydroxymethylfurfural in organic media, pointing towards applications in biodiesel production (Nguyen et al., 2017).
Development of Bioactive Polymers
Compounds synthesized from 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride have also been used in the development of bioactive polymers. For instance, antimicrobial pharmaceutical drugs synthesized from it have shown higher pharmacological activity, indicating its importance in developing new therapeutic materials (Thamizharasi et al., 2002).
Safety and Hazards
Future Directions
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could lead to the development of clinically viable drugs using isoxazole derivatives, including “5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride”.
properties
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAGKUCFHFJVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672472 | |
Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride | |
CAS RN |
1060817-75-5 | |
Record name | 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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